2-(2-Nitropropoxy)oxane

Description

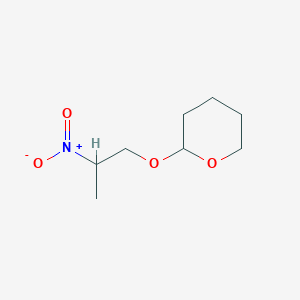

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-nitropropoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-7(9(10)11)6-13-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEGMSZCHMIMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CCCCO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546529 | |

| Record name | 2-(2-Nitropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97945-38-5 | |

| Record name | 2-(2-Nitropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Nitropropoxy Oxane and Analogous Nitro Functionalized Oxane Systems

Strategies for the Construction of the 2-Nitropropoxy Moiety

The formation of the 2-nitropropoxy group can be approached either by building the ether linkage directly using a nitroalkane precursor or by forming the nitro group on a pre-existing propoxy-oxane structure.

The direct C-alkylation of nitroalkanes with alkyl halides presents a significant challenge in synthetic chemistry due to the ambident nature of the corresponding nitronate anion, which can lead to competitive O-alkylation. nih.gov However, recent advancements have provided catalytic systems that favor the desired C-C or C-O bond formation.

A plausible route to 2-(2-Nitropropoxy)oxane involves the nucleophilic substitution of a suitable leaving group at the C2 position of the tetrahydropyran (B127337) ring by the anion of 2-nitropropane. This is analogous to the Williamson ether synthesis. The primary difficulty lies in controlling the C- versus O-alkylation of the nitronate. While direct alkylation on the oxygen of the nitronate would lead to a different product, forming the ether linkage as seen in the target molecule requires the oxygen of an alcohol to act as the nucleophile.

A more direct alkylation approach involves reacting a halo-functionalized tetrahydropyran with a nitro-containing alcohol. For instance, the reaction of 2-halotetrahydropyran with 2-nitropropan-1-ol in the presence of a base would constitute a direct synthesis of the ether linkage.

Modern catalytic methods have been developed to control the outcome of nitroalkane alkylations. Copper-catalyzed systems, for example, have shown great efficacy in the C-alkylation of nitroalkanes with a variety of electrophiles, including benzyl (B1604629) bromides and α-bromonitriles. nih.govnih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.govnih.gov While typically used for C-C bond formation, the principles of using transition metal catalysis to modulate reactivity are applicable. Nickel catalysis has also emerged as a powerful tool for the C-alkylation of nitroalkanes with unactivated alkyl iodides, addressing a long-standing challenge in the field. thieme.de

Table 1: Catalytic Systems for Nucleophilic Alkylation of Nitroalkanes

| Catalyst System | Electrophile Type | Key Features | Reference |

| Cu(I)/nacnac complex | Benzyl Bromides | Mild conditions, addresses the challenge of O- vs. C-alkylation. | nih.gov |

| CuBr/Ligand | α-Bromonitriles | Forms highly functionalized products, tolerates various functional groups. | nih.gov |

| Nickel/Ligand | Unactivated Alkyl Iodides | Enables alkylation with less reactive electrophiles. | thieme.de |

An alternative to direct alkylation with a nitroalkane is the introduction of the nitro group via functional group interconversion on a pre-formed oxane derivative. solubilityofthings.comslideshare.net This strategy circumvents the challenges of nitronate alkylation. A common precursor for a nitro group is a primary amine, which can be oxidized. researchgate.net

The synthetic sequence could begin with 2-(2-aminopropoxy)oxane. The amino group can be oxidized to a nitro group using various reagents. A well-established method for this transformation is the oxidation of primary amines using dimethyldioxirane (B1199080) (DMDO) or potassium permanganate. Another powerful method involves the use of sodium percarbonate and sodium nitrite (B80452) under phase-transfer conditions.

Conversely, the nitro group can be derived from other functionalities. For example, a precursor alcohol could be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by a nitrite salt (e.g., sodium nitrite), a reaction known as the Victor Meyer reaction. However, this method can also lead to mixtures of nitroalkanes and alkyl nitrites. A report from 1984 describes the conversion of 2-(3-bromopropoxy)tetrahydropyran to 2-(3-nitropropoxy)tetrahydropyran using sodium nitrite in DMSO, demonstrating the feasibility of this approach for related structures. dtic.mil

Formation of the Tetrahydropyran Ring and its Integration with Nitro-Functionalization

The tetrahydropyran (THP) ring is a common structural motif in natural products, and numerous methods for its synthesis have been developed. nih.govnih.gov These methods can be adapted to either construct the ring with the nitro-functionalized side chain already in place or to attach the side chain after the ring has been formed.

A powerful strategy for constructing substituted tetrahydropyran rings is the Prins cyclization. nih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone. rsc.orgscispace.com To apply this to the synthesis of a 2-(2-nitropropoxy)oxane precursor, one could envision a scenario where one of the reactants contains a masked or fully formed nitro group.

Other significant cyclization strategies include:

Intramolecular oxa-Michael addition: This involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester, ketone, or thioester. core.ac.uk

Hetero-Diels-Alder reaction: A [4+2] cycloaddition between a diene and an aldehyde can form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran.

Oxidative cyclization: The generation of an oxocarbenium ion from an allylic or benzylic ether, followed by intramolecular trapping by a nucleophile, can yield highly substituted THP rings. nih.gov

Table 2: Selected Cyclization Strategies for Tetrahydropyran Synthesis

| Method | Description | Key Features | References |

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and a carbonyl compound. | Forms C-C and C-O bonds simultaneously; can be highly stereoselective. | nih.govbeilstein-journals.orgrsc.org |

| Intramolecular oxa-Michael Addition | Cyclization of a hydroxy group onto an α,β-unsaturated system. | Effective for forming various ring sizes; can be rendered asymmetric with chiral catalysts. | core.ac.uk |

| Oxidative C-H Activation | DDQ-mediated oxocarbenium ion formation followed by intramolecular cyclization. | Step- and atom-economical; complementary to Prins-based methods. | nih.gov |

| Palladium-Catalyzed Oxidative Cyclization | Cyclization of γ-heteroalkenyl β-keto amides. | Regioselective and efficient for functionalized THPs. | organic-chemistry.org |

The linkage between the propoxy chain and the oxane ring in 2-(2-Nitropropoxy)oxane is an acetal (B89532). This structure can be readily formed through reactions analogous to O-glycosylation in carbohydrate chemistry. frontiersin.orgnih.gov The most straightforward approach is the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).

In this context, reacting 2-nitropropan-1-ol with DHP in the presence of a catalytic amount of acid (such as p-toluenesulfonic acid or pyridinium (B92312) p-toluenesulfonate) would directly yield 2-(2-Nitropropoxy)oxane. This method is widely used for the protection of alcohols as their THP ethers and is generally high-yielding and operationally simple.

More complex glycosylation-type reactions can also be employed, especially when stereocontrol is desired. These methods involve activating a glycosyl donor (an oxane with a leaving group at C2) and reacting it with a glycosyl acceptor (the alcohol). frontiersin.org Recent developments have focused on metal-catalyzed activation of thioglycoside donors and light-driven protocols, which offer milder conditions and broader substrate scope. nih.govrsc.org

Stereoselective Synthesis of Chiral Variants of 2-(2-Nitropropoxy)oxane

Achieving stereoselectivity is paramount in modern organic synthesis. For 2-(2-Nitropropoxy)oxane, stereoisomerism can arise from the chiral center at C2 of the oxane ring. If a different nitroalcohol were used, such as 2-nitrobutan-1-ol, an additional stereocenter would be present in the side chain.

Stereocontrol can be introduced at several stages:

Asymmetric Cyclization: Chiral catalysts can be used in reactions like the intramolecular oxa-Michael addition to set the stereochemistry of the tetrahydropyran ring during its formation. core.ac.uk

Stereoselective Glycosylation: The formation of the acetal linkage can be controlled. For example, the use of participating neighboring groups at C3 of the oxane ring can direct the incoming nucleophile to the trans position. Modern catalytic systems also offer high levels of stereocontrol in glycosylation reactions. frontiersin.org

Use of Chiral Precursors: A chiral nitroalcohol can be synthesized and then coupled to the oxane ring. Chiral β-nitroalcohols are readily accessible through asymmetric Henry (nitroaldol) reactions, which can be catalyzed by chiral metal complexes or enzymes. wikipedia.orgresearchgate.net These chiral nitroalcohols can then be used in glycosylation-type reactions to form specific diastereomers of the final product. The stereoselective oxy-Michael addition to nitro olefins is another powerful method for creating precursors with defined stereochemistry. rsc.org

For example, an enantioselective Henry reaction between formaldehyde (B43269) and 1-nitropropane (B105015) could yield chiral 2-nitropropan-1-ol, which could then be coupled with dihydropyran to produce a specific enantiomer of 2-(2-Nitropropoxy)oxane.

Compound Index

Asymmetric Synthetic Approaches

Asymmetric synthesis is crucial for accessing specific enantiomers of chiral molecules, which is often a requirement for pharmaceutical applications. springernature.comchiralpedia.com While specific asymmetric syntheses targeting 2-(2-nitropropoxy)oxane are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to its formation and that of its analogs. A plausible and common strategy for creating such molecules involves the coupling of a chiral nitroalkanol with a suitable oxane precursor.

One potential asymmetric route would be the enantioselective reduction of a corresponding nitro ketone to generate the chiral nitro alcohol, 2-nitropropan-1-ol. This can be achieved using various chiral reducing agents or catalytic systems. Subsequently, this chiral alcohol can be coupled with a derivative of the oxane ring, such as 2-bromooxane, in a Williamson ether synthesis. The stereochemical integrity of the nitro alcohol would be transferred to the final product.

Enzymatic strategies also present a powerful tool for asymmetric synthesis. rsc.org Lipases, for instance, can be employed in the kinetic resolution of racemic nitro alcohols. This process selectively acylates one enantiomer, allowing for the separation of the two. The desired enantiomer of the nitro alcohol can then be used in the synthesis of the target oxane derivative. The application of enzymes in organic synthesis is a growing field, valued for its high selectivity and environmentally friendly reaction conditions. rsc.org

Another approach centers on the asymmetric Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral catalyst. This can establish the stereocenter bearing the nitro group. Subsequent functional group manipulations would then lead to the desired nitroalkoxyoxane.

Diastereoselective Control in Functionalization Reactions

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is a key synthetic challenge. For a molecule like 2-(2-nitropropoxy)oxane, which has a stereocenter in the oxane ring and another in the nitropropoxy side chain, diastereoselective synthesis is essential for obtaining a single diastereomer.

The diastereoselectivity of the coupling reaction between a chiral nitroalkanol and a chiral oxane derivative can be influenced by the choice of reagents and reaction conditions. For example, the reaction of a racemic or enantiomerically enriched 2-nitropropan-1-ol with an enantiomerically pure 2-substituted oxane can lead to a mixture of diastereomers. The ratio of these diastereomers can sometimes be controlled by steric hindrance or by the use of specific catalysts that favor the formation of one diastereomer over the other.

Research into the diastereoselective functionalization of N-heterocycles has demonstrated methods for achieving high levels of diastereoselectivity in the formation of ring-fused oxazines, which share structural similarities with oxane systems. rsc.org These methods often rely on substrate control, where the existing stereochemistry of the starting material directs the stereochemical outcome of the reaction.

Furthermore, cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrones with alkenes, are powerful methods for the stereoselective synthesis of heterocyclic compounds. nih.govnih.govnih.gov While not directly applicable to the synthesis of 2-(2-nitropropoxy)oxane, these methods highlight the advanced strategies available for controlling diastereoselectivity in the synthesis of complex molecules containing both nitrogen and oxygen functionalities. The principles learned from these systems can inform the development of diastereoselective routes to nitro-functionalized oxanes.

Exploration of Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient reactions, often referred to as "green chemistry". chiralpedia.com This involves minimizing waste, using less hazardous chemicals, and employing catalytic methods.

Catalytic approaches are at the forefront of sustainable synthesis. For the synthesis of nitro-functionalized oxanes, this could involve the use of transition-metal or organocatalysts to promote the key bond-forming reactions. For instance, iron-catalyzed reductions of nitro compounds are being explored as a more sustainable alternative to traditional methods that use stoichiometric and often harsh reducing agents. cardiff.ac.uk

The use of environmentally benign solvents is another cornerstone of green chemistry. Researchers have explored the use of water as a solvent for stereoselective reactions, such as intramolecular nitrone cycloadditions, to synthesize chiral oxepanes and pyrans. nih.gov Such methodologies reduce the reliance on volatile organic compounds.

Electrochemical methods are also emerging as a sustainable tool in organic synthesis. frontiersin.org These methods use electricity as a "reagent" to drive chemical transformations, avoiding the need for chemical oxidants or reductants and thereby reducing waste. The electrochemical synthesis of N-heterocycles has been demonstrated, and similar principles could potentially be applied to the synthesis of oxane derivatives. frontiersin.org

The following table summarizes some of the synthetic strategies discussed:

| Synthetic Strategy | Key Features | Potential Application to Nitro-Functionalized Oxanes |

| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically enriched products. | Asymmetric reduction of nitro ketones; Asymmetric Michael additions. |

| Enzymatic Resolution | High selectivity of enzymes for one enantiomer of a racemic mixture. | Kinetic resolution of racemic nitro alcohols using lipases. |

| Diastereoselective Coupling | Control of relative stereochemistry in molecules with multiple stereocenters. | Coupling of chiral nitro alcohols with chiral oxane precursors. |

| Sustainable Catalysis | Use of earth-abundant metal catalysts (e.g., iron) and organocatalysts. | Catalytic reduction of nitro groups; Catalytic coupling reactions. |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Use of water or other green solvents in key synthetic steps. |

| Electrochemistry | Use of electricity to drive reactions, minimizing chemical waste. | Electrochemical activation of substrates or generation of reagents. |

Chemical Reactivity and Mechanistic Investigations of 2 2 Nitropropoxy Oxane Transformations

Transformations Involving the Tetrahydropyran (B127337) Ring and Acetals Reactivity

Functionalization and Derivatization of the Oxane Scaffold

There is no specific information available in the public domain regarding the functionalization and derivatization of the oxane scaffold in 2-(2-nitropropoxy)oxane. In principle, the tetrahydropyran (oxane) ring is a stable cyclic ether. wikipedia.org Functionalization would likely require harsh conditions to cleave the ether, a reaction that could be complicated by the presence of the nitro group. The THP group is generally stable to strongly basic conditions, organometallic reagents, and hydrides at low temperatures. thieme-connect.de However, it is labile to mild acidic conditions. thieme-connect.deorganic-chemistry.org The cleavage of THP ethers can be catalyzed by various acids, including protic and Lewis acids. organic-chemistry.orgyoutube.com For instance, they can be cleaved by acetic acid in water at elevated temperatures or by using catalytic amounts of strong acids like camphorsulfonic acid in alcoholic solvents. thieme-connect.de The presence of a nitro group on the propoxy side chain might influence the stability and reactivity of the oxane moiety, but specific studies are lacking.

Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Studies

No kinetic or thermodynamic studies specifically investigating the transformations of 2-(2-nitropropoxy)oxane have been found in the public domain. Such studies are crucial for understanding the underlying principles of its reactivity.

Reaction Pathway Mapping and Transition State Analysis

Detailed reaction pathway mapping and transition state analysis for transformations involving 2-(2-nitropropoxy)oxane are not available. This level of mechanistic investigation requires sophisticated computational and experimental methods that have not been publicly reported for this compound. General methodologies for mapping reaction pathways and analyzing transition states exist, often employing computational techniques to explore potential energy surfaces and identify the lowest energy routes between reactants, intermediates, and products. Current time information in Bangalore, IN.nih.govrsc.org

Catalysis in Transformations of 2-(2-Nitropropoxy)oxane

There is no specific information on the catalytic transformations of 2-(2-nitropropoxy)oxane. However, based on the functional groups present, several catalytic reactions could be envisioned.

The secondary nitro group is a key reactive site. Catalytic reduction of secondary nitroalkanes can lead to the formation of ketones or amines, depending on the catalyst and reaction conditions. nowgonggirlscollege.co.inblogspot.com For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups to amines. blogspot.com A phosphine-mediated reductive method for converting secondary nitroalkanes to ketones has also been reported, which can be performed under mild conditions. manchester.ac.uk

The Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound, is another significant transformation. organic-chemistry.orgwikipedia.orgchemistry-reaction.com This reaction is typically carried out by forming the nitronate salt with a base, followed by treatment with strong acid. organic-chemistry.orgwikipedia.org However, milder and more selective methods have been developed, including the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under basic conditions, which selectively converts secondary nitroalkanes to ketones. organic-chemistry.org

The tetrahydropyranyl ether linkage is also susceptible to catalytic cleavage. Acid catalysts are commonly employed for the deprotection of THP ethers. organic-chemistry.orgyoutube.comnih.gov For example, decaborane (B607025) has been used as a catalyst for the mild and efficient deprotection of THP ethers. koreascience.kr The cleavage of THP ethers can also occur under palladium-catalyzed hydrogenation conditions, particularly in protic solvents where acidic species may be generated. researchgate.net

The following table summarizes potential catalytic transformations based on the functional groups of 2-(2-nitropropoxy)oxane, though it must be emphasized that these are generalized reactions and have not been specifically documented for the title compound.

| Functional Group | Catalytic Transformation | Potential Products | Catalyst Examples |

| Secondary Nitro | Reduction | Ketone, Amine | PMe₃, Pd/C |

| Secondary Nitro | Nef Reaction | Ketone | DBU, Strong Acid |

| THP Ether | Cleavage (Deprotection) | Alcohol | Decaborane, Acid Catalysts |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 2 Nitropropoxy Oxane

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of 2-(2-Nitropropoxy)oxane. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry.

A full structural assignment of 2-(2-Nitropropoxy)oxane is achieved through a suite of 2D NMR experiments. These experiments reveal through-bond correlations between nuclei, allowing for the piecing together of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities. For 2-(2-Nitropropoxy)oxane, characteristic signals are expected for the anomeric proton of the oxane ring, the methylene (B1212753) and methine protons of the oxane ring, and the protons of the 2-nitropropoxy side chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon, with the carbon atom attached to the nitro group and the anomeric carbon of the oxane ring expected to be significantly downfield.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. proquest.com This allows for the tracing of the proton-proton connectivity within the oxane ring and the 2-nitropropoxy side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). uq.edu.au This provides a direct link between the proton and carbon skeletons of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is crucial for connecting the 2-nitropropoxy side chain to the oxane ring via the ether linkage.

Based on these experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-(2-Nitropropoxy)oxane can be achieved. The expected chemical shifts and key correlations are summarized in the tables below.

Interactive Data Table: Predicted ¹H NMR Data for 2-(2-Nitropropoxy)oxane

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key COSY Correlations | Key HMBC Correlations |

| H-2 | 4.85 | dd | H-3a, H-3e | C-6, C-1', C-3 |

| H-3a | 1.60 | m | H-2, H-3e, H-4a, H-4e | C-2, C-4, C-5 |

| H-3e | 2.10 | m | H-2, H-3a, H-4a, H-4e | C-2, C-4, C-5 |

| H-4a | 1.55 | m | H-3a, H-3e, H-5a, H-5e | C-3, C-5, C-6 |

| H-4e | 1.85 | m | H-3a, H-3e, H-5a, H-5e | C-3, C-5, C-6 |

| H-5a | 1.50 | m | H-4a, H-4e, H-6a, H-6e | C-3, C-4, C-6 |

| H-5e | 1.95 | m | H-4a, H-4e, H-6a, H-6e | C-3, C-4, C-6 |

| H-6a | 3.50 | m | H-5a, H-5e, H-6e | C-2, C-4, C-5 |

| H-6e | 3.90 | m | H-5a, H-5e, H-6a | C-2, C-4, C-5 |

| H-1'a | 3.70 | dd | H-1'b, H-2' | C-2, C-2', C-3' |

| H-1'b | 4.00 | dd | H-1'a, H-2' | C-2, C-2', C-3' |

| H-2' | 4.80 | m | H-1'a, H-1'b, H-3' | C-1', C-3' |

| H-3' | 1.58 | d | H-2' | C-1', C-2' |

Interactive Data Table: Predicted ¹³C NMR Data for 2-(2-Nitropropoxy)oxane

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C-2 | 98.5 | H-3a, H-3e, H-6a, H-6e, H-1'a, H-1'b |

| C-3 | 30.2 | H-2, H-4a, H-4e, H-5a, H-5e |

| C-4 | 25.5 | H-3a, H-3e, H-5a, H-5e, H-6a, H-6e |

| C-5 | 22.8 | H-3a, H-3e, H-4a, H-4e, H-6a, H-6e |

| C-6 | 62.1 | H-2, H-4a, H-4e, H-5a, H-5e |

| C-1' | 72.3 | H-2, H-2', H-3' |

| C-2' | 85.0 | H-1'a, H-1'b, H-3' |

| C-3' | 16.5 | H-1'a, H-1'b, H-2' |

The presence of multiple stereocenters in 2-(2-Nitropropoxy)oxane necessitates the use of advanced NMR techniques to determine its relative and absolute stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. nanalysis.comhuji.ac.il For 2-(2-Nitropropoxy)oxane, NOESY or ROESY experiments can establish the relative stereochemistry at the anomeric center (C-2) and the stereocenter in the side chain (C-2'). For instance, a NOE correlation between the anomeric proton (H-2) and one of the protons on the oxane ring (e.g., H-6) would indicate their spatial proximity and help define the conformation of the molecule. The ROESY experiment is particularly useful for medium-sized molecules where the NOE enhancement may be close to zero. columbia.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 2-(2-Nitropropoxy)oxane is expected to show strong absorption bands characteristic of the nitro group and the ether linkage. The asymmetric and symmetric stretching vibrations of the C-NO₂ group typically appear as strong bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. science.gov The C-O stretching vibration of the ether linkage is expected in the 1150-1050 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. miamioh.edu The symmetric stretch of the nitro group is often strong in the Raman spectrum. The skeletal vibrations of the oxane ring and the C-C bonds of the propoxy chain will also give rise to characteristic Raman signals.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for 2-(2-Nitropropoxy)oxane

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2950-2850 | 2950-2850 | Medium-Strong |

| NO₂ asymmetric stretch | 1550 | 1550 | Strong |

| NO₂ symmetric stretch | 1370 | 1370 | Strong |

| C-O-C stretch (ether) | 1100 | 1100 | Strong |

| C-N stretch | 870 | 870 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. It also offers insights into the molecular structure through the analysis of fragmentation patterns.

Molecular Ion Peak: HRMS will provide the accurate mass of the molecular ion of 2-(2-Nitropropoxy)oxane, allowing for the determination of its elemental formula.

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecule will fragment in a characteristic manner. For 2-(2-Nitropropoxy)oxane, key fragmentation pathways are expected to involve:

Loss of the nitro group (NO₂) as a radical or as nitrous acid (HNO₂). researchgate.netoregonstate.edu

Cleavage of the glycosidic bond, leading to the formation of an oxonium ion from the tetrahydropyran (B127337) ring.

Alpha-cleavage adjacent to the ether oxygen. nih.gov

Fragmentation of the oxane ring itself. nih.gov

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Fragmentation Data for 2-(2-Nitropropoxy)oxane

| m/z (calculated) | Proposed Fragment | Description |

| 189.1001 | [M]+• | Molecular Ion |

| 143.0919 | [M - NO₂]+ | Loss of nitro group |

| 101.0603 | [C₅H₉O₂]+ | Cleavage of C-O bond of the ether |

| 85.0653 | [C₅H₉O]+ | Oxonium ion from tetrahydropyran ring |

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Preferences

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays off a single crystal of 2-(2-Nitropropoxy)oxane, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

Conformational Analysis: The X-ray crystal structure would reveal the preferred conformation of the tetrahydropyran ring (e.g., chair, boat, or twist-boat) and the orientation of the 2-nitropropoxy substituent. For substituted tetrahydropyrans, the chair conformation is generally the most stable.

Intermolecular Interactions: The crystal packing analysis can provide insights into the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the solid-state structure.

The successful crystallization and subsequent X-ray diffraction analysis of 2-(2-Nitropropoxy)oxane would provide an unambiguous determination of its solid-state structure, serving as a benchmark for the conformational analysis performed in solution by NMR spectroscopy.

Computational and Theoretical Chemistry Studies of 2 2 Nitropropoxy Oxane

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground state properties of medium-sized organic molecules like 2-(2-Nitropropoxy)oxane.

DFT calculations would be employed to determine the optimized molecular geometry, which corresponds to the minimum energy structure on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be derived. For instance, the distribution of electron density can be analyzed to identify regions of high and low electron concentration, which are crucial for understanding reactivity. The nitro group, being strongly electron-withdrawing, is expected to significantly polarize the molecule.

Key ground state properties that would be calculated using DFT include:

Heat of Formation: This thermodynamic quantity indicates the stability of the molecule relative to its constituent elements. For related nitroalkanes like 2-nitropropane, DFT methods such as B3LYP, in conjunction with isodesmic reactions, have been shown to predict heats of formation with good accuracy. rsc.orgresearchgate.net For 2-nitropropane, a value of -34.0 ± 1 kcal mol⁻¹ has been determined using such methods. rsc.orgresearchgate.net

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to probe the nature of the chemical bonds, including the degree of ionic or covalent character and the presence of hyperconjugative interactions. In the context of the tetrahydropyran (B127337) ring, NBO analysis is crucial for quantifying the anomeric effect, a stereoelectronic effect that describes the stabilization of an electronegative substituent at the anomeric carbon. psu.eduacs.org

A typical DFT study on 2-(2-Nitropropoxy)oxane would utilize a functional like B3LYP or a more modern functional from the M06 suite, paired with a basis set such as 6-311+G(d,p) or a member of the aug-cc-pVTZ family to ensure a proper description of both the core and valence electrons, as well as diffuse functions to handle the lone pairs on the oxygen and nitro groups. rsc.orgpsu.edu

Table 1: Illustrative DFT-Calculated Ground State Properties

| Property | Exemplary Method | Predicted Value/Observation |

| Optimized Geometry | B3LYP/6-311+G(d,p) | Chair conformation for the tetrahydropyran ring. |

| Heat of Formation (ΔHf°) | G3/B3LYP Isodesmic Reactions | Value would be influenced by both the oxane and nitropropoxy fragments. |

| HOMO Energy | B3LYP/6-311+G(d,p) | Primarily localized on the nitropropoxy group and the ring oxygen. |

| LUMO Energy | B3LYP/6-311+G(d,p) | Primarily localized on the nitro group (π* C-NO2). |

| C-N Bond Dissociation Energy | B3LYP/6-311+G(d,p) | A key parameter for thermal stability. |

For situations demanding higher accuracy, particularly for energy calculations, ab initio methods are the preferred choice. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. rsc.orgresearchgate.netcreighton.eduresearchgate.net

These high-accuracy methods would be particularly valuable for:

Benchmarking DFT Results: Comparing energies of different conformers calculated with a high-level ab initio method against those from various DFT functionals can validate the choice of DFT functional for more extensive calculations like potential energy surface scans.

Calculating Accurate Interaction Energies: When studying intermolecular interactions, such as the formation of dimers, methods like CCSD(T) are considered the "gold standard" for obtaining reliable interaction energies. rsc.org

Resolving Small Energy Differences: In cases where multiple conformers are very close in energy, the superior accuracy of ab initio methods can be decisive in determining their relative populations. researchgate.net

For instance, studies on simple acetals have utilized MP2 and other ab initio methods to investigate the anomeric effect and rotational barriers, providing benchmark data for understanding the stereoelectronic interactions at play. creighton.eduresearchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of both the tetrahydropyran ring and the side chain means that 2-(2-Nitropropoxy)oxane can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

The tetrahydropyran ring is not planar and typically adopts a stable chair conformation. However, other conformers like boat and twist-boat forms also exist on the potential energy surface. canada.carsc.orgresearchgate.net The process of interconversion between these forms is known as ring puckering. nih.govchemrxiv.org Computational methods can map out the energy landscape of this process. The energy barrier for the chair-to-twist-boat interconversion in tetrahydropyran itself is approximately 11 kcal/mol. researchgate.net

Furthermore, the orientation of the 2-nitropropoxy substituent relative to the ring introduces additional conformational complexity. The key dihedral angles defining this orientation are around the C-O and C-C bonds of the side chain. A torsional scan (also known as a relaxed potential energy surface scan) would be performed to explore these rotational degrees of freedom. nih.govchemrxiv.orgwuxiapptec.com In this procedure, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. This generates a one- or two-dimensional potential energy profile, revealing the low-energy conformers and the rotational energy barriers between them. nih.govchemrxiv.org

Table 2: Illustrative Potential Energy Surface Features from Torsional Scans

| Dihedral Angle Scanned | Method | Anticipated Outcome |

| C(ring)-O-C(side chain)-C | DFT (e.g., B3LYP/6-31G(d)) | Identification of stable rotamers due to the anomeric and exo-anomeric effects. |

| O-C-C-N (nitropropoxy) | DFT (e.g., B3LYP/6-31G(d)) | Revelation of gauche and anti conformers with associated energy barriers. |

| Ring Puckering Coordinates | DFT (e.g., M06-2X/aug-cc-pVTZ) | Mapping of the path from chair to twist-boat and boat conformations. acs.org |

The nitro group is a potent participant in intermolecular interactions. Computational studies on nitroaromatics and other nitro compounds have highlighted the significance of "π-hole" interactions, where the electropositive region on the nitrogen atom of the nitro group interacts favorably with electron-rich atoms like oxygen or sulfur. rsc.orgnih.gov These interactions can be as strong as -5 to -6.6 kcal/mol. rsc.orgnih.gov

For 2-(2-Nitropropoxy)oxane, computational modeling could explore the formation of dimers or larger aggregates. By placing two or more molecules in various orientations and optimizing their geometry, one can calculate the binding energy of the resulting complex. These calculations would likely reveal stable dimeric structures held together by a combination of dipole-dipole interactions, weak hydrogen bonds (involving the slightly acidic protons alpha to the nitro group), and π-hole interactions. nih.govbohrium.com Dispersion-corrected DFT functionals (e.g., B3LYP-D3) or MP2 calculations would be necessary to accurately capture the van der Waals forces that are crucial for these interactions. bohrium.commdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

DFT and ab initio methods can calculate the magnetic shielding tensors for each nucleus, which can then be converted into NMR chemical shifts. github.ionih.gov To obtain accurate predictions that can be compared with experimental solution-state spectra, several factors must be considered:

Conformational Averaging: Since the molecule exists as a mixture of conformers at room temperature, the predicted chemical shifts for each stable conformer must be averaged, weighted by their Boltzmann population. nih.gov

Solvent Effects: Implicit solvent models (like the Polarizable Continuum Model, PCM) are often used to account for the bulk electrostatic effects of the solvent, which can significantly influence chemical shifts. github.io

Choice of Method: Specific functionals have been developed and benchmarked for their performance in predicting NMR spectra. github.io

Similarly, the vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be calculated. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting harmonic frequencies often systematically overestimate experimental values, so scaling factors are commonly applied. nipne.rodtic.mil For a more accurate prediction, especially in regions with significant band overlap or Fermi resonances, anharmonic calculations are necessary. acs.orgresearchgate.net For nitroalkanes, characteristic strong IR absorptions for the asymmetric and symmetric NO2 stretching vibrations are expected. nipne.ro

Table 3: Illustrative Computationally Predicted Spectroscopic Data

| Spectrum | Method | Predicted Parameter & Region | Notes |

| ¹H NMR | WP04/6-311++G(2d,p) with PCM | Chemical shifts (δ, ppm) | Requires Boltzmann averaging over multiple conformers. github.io |

| ¹³C NMR | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) | Chemical shifts (δ, ppm) | Sensitive to ring conformation and substituent effects. |

| IR | B3LYP/6-311+G(d,p) (anharmonic) | NO₂ asymmetric stretch (~1550 cm⁻¹), NO₂ symmetric stretch (~1370 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) | Anharmonic corrections improve agreement with experiment. nipne.roacs.org |

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool in structural elucidation. For a molecule like 2-(2-Nitropropoxy)oxane, Density Functional Theory (DFT) calculations are the workhorse for predicting ¹H and ¹³C NMR spectra. The process typically involves geometry optimization of the molecule's various possible conformations, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO).

A crucial aspect of this process is the selection of an appropriate DFT functional and basis set. While a variety of options exist, benchmarks against experimental data for similar structural motifs are essential for achieving high accuracy. The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical correlation study for 2-(2-Nitropropoxy)oxane would involve the following steps:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer.

NMR Calculation: Calculating the isotropic shielding values for each nucleus in each conformer.

Boltzmann Averaging: Averaging the chemical shifts based on the relative energies of the conformers.

Linear Regression Analysis: Correlating the calculated chemical shifts with experimentally obtained values to assess the accuracy of the computational model.

The resulting data would be presented in a table comparing the experimental and computed chemical shifts, along with statistical measures of correlation such as the mean absolute error (MAE) and the coefficient of determination (R²).

Table 1: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 2-(2-Nitropropoxy)oxane

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |

| C-2 | Data not available | Value | Difference |

| C-3 | Data not available | Value | Difference |

| C-4 | Data not available | Value | Difference |

| C-5 | Data not available | Value | Difference |

| C-6 | Data not available | Value | Difference |

| C-1' | Data not available | Value | Difference |

| C-2' | Data not available | Value | Difference |

| C-3' | Data not available | Value | Difference |

This table is for illustrative purposes only, as no experimental or computational data for 2-(2-Nitropropoxy)oxane is currently available in the literature.

Vibrational Frequency Calculations and Spectroscopic Assignment

Computational vibrational frequency analysis is a powerful technique for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

For 2-(2-Nitropropoxy)oxane, these calculations would be performed on the optimized geometry. The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. The analysis of the normal modes allows for the unambiguous assignment of specific vibrational bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C-O-C stretches of the oxane ring and the asymmetric and symmetric stretches of the nitro group.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Functional Groups in 2-(2-Nitropropoxy)oxane

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| νas(NO₂) | Value | Asymmetric NO₂ stretch |

| νs(NO₂) | Value | Symmetric NO₂ stretch |

| ν(C-O-C) | Value | Oxane ring ether stretch |

| ν(C-H) | Value | Aliphatic C-H stretches |

| δ(CH₂) | Value | CH₂ scissoring/bending |

This table is for illustrative purposes only, as no specific vibrational analysis of 2-(2-Nitropropoxy)oxane has been reported.

Computational Modeling of Reaction Mechanisms and Kinetics

Transition State Localization and Reaction Barrier Calculation

Understanding the reactivity of 2-(2-Nitropropoxy)oxane, for instance in decomposition or substitution reactions, requires the study of its reaction mechanisms. Computational chemistry allows for the localization of transition state (TS) structures, which are first-order saddle points on the potential energy surface. Methods such as the synchronous transit-guided quasi-Newton (STQN) method or dimer methods are employed to find these elusive structures.

Once a transition state is located, its identity is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior

While static quantum chemical calculations provide information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 2-(2-Nitropropoxy)oxane over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, study intermolecular interactions, and model the molecule's behavior in different environments. For example, an MD simulation could reveal the preferred orientations of the nitropropoxy side chain relative to the oxane ring and the timescales of conformational changes.

Solvation Effects on Molecular Structure and Reactivity through Continuum and Explicit Solvation Models

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models account for these effects in two primary ways: continuum and explicit solvation models.

Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects on molecular geometry and energetics.

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, explicit models can provide a more detailed and accurate picture of the solvation shell and its influence on reactivity. For 2-(2-Nitropropoxy)oxane, this could be particularly important for understanding reactions in protic solvents where hydrogen bonding to the ether and nitro oxygen atoms is possible.

Applications of 2 2 Nitropropoxy Oxane in Complex Organic Synthesis and Methodological Development

Utilization as a Key Synthetic Intermediate in Multi-Step Organic Synthesis

In the realm of complex molecule synthesis, the protection of reactive functional groups is a cornerstone of strategy. The tetrahydropyranyl group is a widely employed acid-labile protecting group for alcohols due to its ease of installation and removal, as well as its stability under a broad range of non-acidic conditions. researchgate.netorganic-chemistry.org In the context of 2-(2-Nitropropoxy)oxane, the THP ether masks the hydroxyl group of the parent 2-nitropropanol. This protection is crucial as it allows the nitro-functionalized carbon chain to be introduced into a growing molecular framework without interference from the alcohol or premature reactions of the nitro group under conditions where it might be unstable.

The protected nature of the hydroxyl group in 2-(2-Nitropropoxy)oxane allows for the versatile chemistry of the nitro group to be exploited. Nitroalkanes are valuable precursors to a variety of other functional groups. umich.eduresearchgate.net For instance, the nitro group can be reduced to a primary amine, a transformation of fundamental importance in the synthesis of alkaloids and other nitrogen-containing natural products. Furthermore, the nitro group can be converted into a carbonyl group via the Nef reaction, providing a route to ketones or aldehydes. organicreactions.orgwikipedia.orgorganic-chemistry.org The stability of the THP ether under the conditions required for many of these transformations makes 2-(2-Nitropropoxy)oxane a valuable intermediate for introducing a three-carbon chain that can be later elaborated into an amine or carbonyl-containing fragment.

The general synthetic utility is outlined in the following sequence:

Introduction of the Nitropropoxy Motif: The 2-(2-Nitropropoxy)oxane can be introduced into a molecule, for example, through alkylation of a suitable nucleophile with a derivative of the parent compound.

Further Synthetic Transformations: With the nitropropoxy group protected, other parts of the molecule can be modified using a wide array of reagents that would be incompatible with a free nitro or hydroxyl group.

Deprotection: The THP ether can be selectively removed under mild acidic conditions to reveal the 2-nitropropanol moiety. conicet.gov.arniscpr.res.in

Functional Group Interconversion: The exposed nitro and alcohol functionalities can then be transformed into other groups as required for the final target molecule.

Role in the Construction of Diverse Heterocyclic Architectures

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govfrontiersin.org Nitroalkanes serve as powerful precursors for the synthesis of a wide range of heterocyclic systems. umich.eduarkat-usa.org The compound 2-(2-Nitropropoxy)oxane, after deprotection, can be a key building block in the construction of various heterocyclic architectures.

A primary route to nitrogen-containing heterocycles involves the reduction of the nitro group to an amine. This transformation provides a nucleophilic nitrogen atom that can participate in intramolecular cyclization reactions to form rings. For example, if the molecular backbone to which the deprotected 2-nitropropoxy group is attached also contains an electrophilic center (e.g., an ester, halide, or epoxide), intramolecular cyclization can lead to the formation of substituted piperidines, pyrrolidines, or other nitrogenous heterocycles.

The nitro group itself can also participate directly in cycloaddition reactions. For instance, nitroalkenes, which can be generated from β-nitro alcohols via dehydration, are potent dienophiles and Michael acceptors. arkat-usa.org While 2-(2-Nitropropoxy)oxane itself is not a nitroalkene, its deprotected form can be readily converted to one. This nitroalkene can then undergo Diels-Alder reactions or conjugate additions with suitable dienes or nucleophiles to construct complex cyclic and heterocyclic frameworks.

Furthermore, the reaction of nitroalkanes with certain reagents can lead to the formation of fused heterocyclic systems. For instance, reactions with 2-hydrazinylquinolines in the presence of polyphosphoric acid can yield triazolo[4,3-a]quinolines. nih.gov The versatility of the nitro group in such transformations makes 2-(2-Nitropropoxy)oxane a potential precursor for a diverse library of heterocyclic compounds.

Development of Novel Synthetic Methodologies Leveraging the Nitropropoxy Motif

The inherent reactivity of the nitropropoxy group can be harnessed for the development of new synthetic methods. The acidity of the α-proton to the nitro group allows for the formation of a nitronate anion, a potent carbon nucleophile. arkat-usa.orgmdpi.com This reactivity is the basis of the classical Henry (or nitroaldol) reaction. encyclopedia.pubwikipedia.orgpsu.edusynarchive.comorganic-chemistry.org

In a typical application, 2-(2-Nitropropoxy)oxane would first be deprotected to unmask the nitro alcohol. Subsequent treatment with a base would generate the nitronate, which can then react with an aldehyde or ketone to form a new carbon-carbon bond and a β-nitro alcohol product. This methodology is highly valuable for the construction of complex acyclic and cyclic molecules, as the resulting product contains two versatile functional groups (hydroxyl and nitro) in close proximity, ready for further elaboration. encyclopedia.pub

Another powerful transformation of the nitro group is the Nef reaction, which converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone. organicreactions.orgwikipedia.orgorganic-chemistry.orgnih.gov The application of the Nef reaction to a derivative of 2-(2-Nitropropoxy)oxane would provide access to a keto-alcohol, a valuable synthon in its own right. Oxidative versions of the Nef reaction can also be employed to achieve this transformation under milder conditions. organic-chemistry.org

The development of asymmetric versions of these reactions, using chiral catalysts, can provide enantiomerically enriched products, which is of critical importance in the synthesis of pharmaceuticals and other biologically active molecules. encyclopedia.pub The unique electronic properties of the nitropropoxy group could be leveraged to design new catalysts and reaction conditions for these and other transformations.

Precursor Chemistry for Advanced Organic Materials and Chemical Probes (non-clinical applications)

The functional groups present in 2-(2-Nitropropoxy)oxane also make it a potential precursor for the synthesis of advanced organic materials and chemical probes for non-clinical applications. The nitro group is a strong electron-withdrawing group and can be used to tune the electronic properties of organic molecules. For example, polymers incorporating the nitropropoxy motif could exhibit interesting optical or electronic properties.

The conversion of the nitro group into other functionalities opens up a wide range of possibilities for creating chemical probes. For instance, reduction to an amine provides a handle for the attachment of fluorophores, quenchers, or other reporter groups. mdpi.com Such probes can be designed to interact with specific analytes or to report on their local chemical environment. For example, a fluorescent probe incorporating this moiety could be used for the detection of certain metal ions or reactive oxygen species in environmental or materials science contexts. The synthesis of phenothiazine-based oligomers as fluorescent probes for detecting vapor-phase nitro compounds has been reported, highlighting the utility of the nitro group in sensor development. nih.gov

The ability to generate a carbonyl group via the Nef reaction also provides a versatile entry point for the synthesis of probes. The resulting ketone can be functionalized in numerous ways, for example, by forming hydrazones or oximes with reporter-tagged reagents. The synthesis of such probes often relies on the modular assembly of a recognition element, a signaling unit, and a linker, and the versatile chemistry of the nitropropoxy group makes it an attractive building block for this purpose.

Future Research Directions and Emerging Trends in the Study of 2 2 Nitropropoxy Oxane

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes is paramount for accessing 2-(2-Nitropropoxy)oxane and its derivatives for further study. Future research should focus on moving beyond traditional methods to explore more sustainable and atom-economical approaches.

One promising avenue is the use of organocatalysis . Chiral organocatalysts could be employed to achieve asymmetric synthesis of 2-(2-Nitropropoxy)oxane, providing access to enantiomerically pure forms of the compound. This would be crucial for investigating its potential stereospecific interactions in biological systems or as a chiral building block.

Another area of interest is the application of photoredox catalysis . Visible-light-mediated reactions could enable milder and more selective methods for the formation of the C-O or C-N bonds within the molecule, potentially avoiding the harsh conditions and stoichiometric reagents often associated with traditional methods.

Finally, biocatalysis , utilizing enzymes or whole-cell systems, offers a green and highly selective alternative for the synthesis of 2-(2-Nitropropoxy)oxane. Directed evolution of enzymes could be used to generate catalysts with tailored reactivity and specificity for the desired transformation.

A hypothetical comparison of these unconventional synthetic pathways is presented in Table 1.

Table 1: Hypothetical Comparison of Unconventional Synthetic Pathways for 2-(2-Nitropropoxy)oxane

| Synthetic Pathway | Potential Advantages | Potential Challenges |

|---|---|---|

| Organocatalysis | High enantioselectivity, metal-free, mild reaction conditions. | Catalyst loading, scalability, and substrate scope. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, high functional group tolerance. | Quantum yield, catalyst stability, and reaction optimization. |

Investigation of Novel Reactivity Patterns and Catalytic Transformations

The unique combination of a nitro group and an acetal (B89532) in 2-(2-Nitropropoxy)oxane suggests a rich and underexplored reactivity profile. Future research should aim to uncover novel transformations and catalytic applications of this molecule.

The nitro group can serve as a versatile functional handle for a variety of transformations. For instance, its reduction can lead to the corresponding amine, opening up avenues for the synthesis of novel amino-functionalized oxanes. Additionally, the nitro group can participate in various C-C bond-forming reactions, such as the Henry reaction, providing access to more complex molecular architectures.

The oxane ring can also be a site of interesting reactivity. Ring-opening reactions, catalyzed by Lewis or Brønsted acids, could provide access to functionalized acyclic compounds. Conversely, the oxane moiety can act as a directing group in catalytic reactions, controlling the stereoselectivity of transformations on the side chain.

Furthermore, the development of catalytic systems that can selectively activate and transform 2-(2-Nitropropoxy)oxane is a key area for future investigation. This could involve the design of novel transition metal catalysts or organocatalysts that can recognize and react with specific sites on the molecule.

Integration with Advanced Chemical Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of advanced technologies can significantly accelerate the research and development of 2-(2-Nitropropoxy)oxane.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The continuous nature of flow reactors allows for precise control over reaction parameters, which can be crucial for optimizing the synthesis of 2-(2-Nitropropoxy)oxane and for safely handling potentially energetic nitro compounds.

Machine learning is poised to revolutionize chemical synthesis and discovery. In the context of 2-(2-Nitropropoxy)oxane, machine learning algorithms could be used to:

Predict the optimal reaction conditions for its synthesis.

Screen for novel catalysts for its transformations.

Predict its physicochemical properties and potential biological activities.

The combination of flow chemistry and machine learning, often referred to as "self-optimizing" or "smart" reactors, represents a particularly exciting frontier. Such systems could autonomously explore a wide range of reaction conditions to identify the optimal synthetic route for 2-(2-Nitropropoxy)oxane with minimal human intervention.

Development of Predictive Models for Structure-Reactivity Relationships

To guide the rational design of novel derivatives of 2-(2-Nitropropoxy)oxane with desired properties, it is crucial to develop a deep understanding of its structure-reactivity relationships.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of 2-(2-Nitropropoxy)oxane and its analogs with their chemical reactivity, physical properties, and biological activity. These models are built using computational descriptors that encode the steric, electronic, and hydrophobic properties of the molecules.

The development of robust and predictive QSAR/QSPR models will require the generation of a high-quality dataset of structurally diverse 2-(2-Nitropropoxy)oxane derivatives and their corresponding experimental data. This data can then be used to train and validate the computational models.

A hypothetical example of the types of descriptors that could be used in a QSAR model for 2-(2-Nitropropoxy)oxane is shown in Table 2.

Table 2: Hypothetical Descriptors for a QSAR Model of 2-(2-Nitropropoxy)oxane Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular volume, surface area | Size and shape of the molecule |

By leveraging these predictive models, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.